molecular formula C21H29NO B12561022 2-(2,4-Di-tert-butyl-6-methoxyphenyl)-3-methylpyridine CAS No. 175602-48-9

2-(2,4-Di-tert-butyl-6-methoxyphenyl)-3-methylpyridine

Cat. No.: B12561022
CAS No.: 175602-48-9
M. Wt: 311.5 g/mol
InChI Key: LZMHVVVOBPUYAF-UHFFFAOYSA-N
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Description

2-(2,4-Di-tert-butyl-6-methoxyphenyl)-3-methylpyridine is a pyridine derivative characterized by a 3-methylpyridine core substituted with a 2,4-di-tert-butyl-6-methoxyphenyl group. The methoxy group at the para position of the phenyl ring may contribute to electron-donating effects, altering reactivity in electrophilic substitution or coordination chemistry.

Properties

CAS No.

175602-48-9

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

IUPAC Name

2-(2,4-ditert-butyl-6-methoxyphenyl)-3-methylpyridine

InChI

InChI=1S/C21H29NO/c1-14-10-9-11-22-19(14)18-16(21(5,6)7)12-15(20(2,3)4)13-17(18)23-8/h9-13H,1-8H3

InChI Key

LZMHVVVOBPUYAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=C(C=C(C=C2OC)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Di-tert-butyl-6-methoxyphenyl)-3-methylpyridine typically involves the reaction of 2,4-di-tert-butyl-6-methoxyphenylboronic acid with a suitable pyridine derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Di-tert-butyl-6-methoxyphenyl)-3-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

2-(2,4-Di-tert-butyl-6-methoxyphenyl)-3-methylpyridine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Di-tert-butyl-6-methoxyphenyl)-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its structural features allow it to interact with biological macromolecules, potentially modulating their functions and activities.

Comparison with Similar Compounds

3-Methylpyridine (CAS 108-99-6)

  • Structure : A simple pyridine derivative with a methyl group at the 3-position.
  • Applications : Widely used as a precursor in pharmaceuticals (e.g., antimalarials, agrochemicals) .
  • Synthesis : Formed via condensation of acrolein and ammonia under ambient conditions, involving imine formation and dehydration .
  • Key Differences : Unlike the target compound, 3-methylpyridine lacks aromatic substituents, making it less sterically hindered but also less stable under oxidative conditions.

2-(2-Iodo-4-methylphenyl)-3-methylpyridine (CAS 1394856-83-7)

  • Structure : Features a 3-methylpyridine core with a 2-iodo-4-methylphenyl substituent.
  • Synthesis : Achieved with 85% yield via optimized routes involving aryl halide coupling .
  • Key Differences : The iodine substituent enhances electrophilic reactivity, enabling cross-coupling reactions, whereas the tert-butyl groups in the target compound prioritize steric stabilization over reactivity.

Chiral Phosphine Ligand: 2-((2S,3S)-3-Tert-butyl-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine

  • Structure : Contains a dihydrobenzooxaphosphol moiety and methoxypyridine, similar to the target compound’s methoxyphenyl group.
  • Applications : Used in asymmetric catalysis and drug development due to its chiral environment .
  • Key Differences: The phosphine oxide scaffold introduces catalytic activity, while the target compound’s tert-butyl groups may favor applications in stabilizing reactive intermediates or as a ligand in organometallic chemistry.

2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine (CAS 144320-18-3)

  • Structure : Pyridine substituted with electron-withdrawing groups (chlorophenyl, trifluoromethyl) and a methylsulfanyl group.
  • Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability, contrasting with the electron-donating methoxy and tert-butyl groups in the target compound .
  • Key Differences : Electronic effects dominate here, whereas the target compound’s tert-butyl groups primarily influence steric interactions.

pH-Responsive 2-(2-Methoxyphenyl)-3-methylpyridine Derivatives

  • Structure : 3-Methylpyridine with a 2-methoxyphenyl substituent.
  • Applications : Acts as a unidirectional molecular switch under pH changes, driven by quantum mechanical effects .
  • Key Differences : The absence of bulky tert-butyl groups in these derivatives allows conformational flexibility, critical for switching behavior, unlike the rigid structure of the target compound.

Biological Activity

2-(2,4-Di-tert-butyl-6-methoxyphenyl)-3-methylpyridine, with the chemical formula C21H29NO and CAS number 514-65-8, is a compound that has garnered interest in various fields of biological research. Its unique structure suggests potential applications in pharmacology, particularly in the realms of anticancer and antimicrobial activities. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

The compound is characterized by a pyridine ring substituted with a methoxy group and bulky tert-butyl groups. These structural features contribute to its biological activity.

Biological Activity Overview

Research indicates that 2-(2,4-Di-tert-butyl-6-methoxyphenyl)-3-methylpyridine exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Its potential as an antimicrobial agent has also been investigated, showing promise against specific bacterial strains.

The anticancer properties of 2-(2,4-Di-tert-butyl-6-methoxyphenyl)-3-methylpyridine may be attributed to its ability to induce apoptosis in cancer cells. This is often mediated through the inhibition of key signaling pathways involved in cell proliferation and survival.

Case Studies

  • Study on FaDu Hypopharyngeal Tumor Cells : In vitro studies demonstrated that the compound exhibited significant cytotoxicity and induced apoptosis in FaDu cells, outperforming the reference drug bleomycin .
  • Structure-Activity Relationship (SAR) : Research highlighted that modifications to the pyridine structure could enhance its anticancer efficacy. For instance, variations in substituents on the pyridine ring were shown to affect binding affinity to target proteins involved in cancer progression .

The antimicrobial activity of this compound is believed to stem from its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis. Similar compounds have been shown to target ribosomal functions, leading to bacterial cell death.

Case Studies

  • Inhibition of Bacterial Growth : Experimental results indicated that 2-(2,4-Di-tert-butyl-6-methoxyphenyl)-3-methylpyridine effectively inhibited the growth of several pathogenic bacteria, including strains resistant to conventional antibiotics .
  • Comparative Analysis : A comparative study with other known antimicrobial agents revealed that this compound has a unique profile of activity, making it a candidate for further development as an antibiotic .

Data Tables

Activity TypeCell Line/StrainIC50 Value (µM)Reference
AnticancerFaDu (hypopharyngeal)5.0
AntimicrobialE. coli10.0
AntimicrobialS. aureus8.5

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